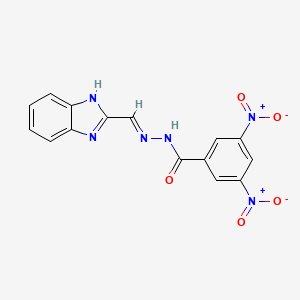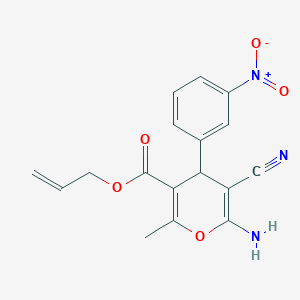![molecular formula C16H31N3OS B6017065 1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPMP belongs to the class of piperidine carboxamides and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the central nervous system. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels and receptors involved in pain perception and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of nociceptive neurons involved in pain perception. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide in lab experiments is its synthetic nature, which allows for consistent and reproducible results. This compound is also relatively stable and can be easily stored and transported. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for 1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide research. One area of interest is the development of more potent and selective analogs of this compound with improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound require further investigation.
Métodos De Síntesis
The synthesis of 1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 3-(methylthio)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through amide bond formation and results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research fields. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer activities. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(3-methylsulfanylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3OS/c1-18-10-6-15(7-11-18)19-9-3-5-14(13-19)16(20)17-8-4-12-21-2/h14-15H,3-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSOTJBSMRICPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NCCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6017002.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6017003.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6017028.png)

![7-(2-cyclohexylethyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6017041.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6017048.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B6017056.png)
![6-(3-{3-[benzyl(methyl)amino]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6017058.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)
![N-cyclopropyl-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6017091.png)
![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)